cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid
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Overview
Description
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a cyclic amino acid with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol. This compound is used in pharmaceutical and chemical research due to its unique structure and properties.
Preparation Methods
Chemical Reactions Analysis
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the cyclooctane ring.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to achieve the desired product.
Comparison with Similar Compounds
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid can be compared with other similar compounds such as:
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid: This compound has an additional methyl group on the cyclohexane ring.
These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.
Properties
CAS No. |
1013980-15-8 |
---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
XCJDZYKLPCSUNZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Origin of Product |
United States |
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